N-[4-(1,1-Dioxido-1,2-thiazinan-2-YL)phenyl]-3-(1H-tetrazol-1-YL)-3-(3-thienyl)propanamide
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Overview
Description
N-[4-(1,1-Dioxido-1,2-thiazinan-2-YL)phenyl]-3-(1H-tetrazol-1-YL)-3-(3-thienyl)propanamide is a complex organic compound that features a unique combination of functional groups, including a thiazinane ring, a tetrazole ring, and a thiophene ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-Dioxido-1,2-thiazinan-2-YL)phenyl]-3-(1H-tetrazol-1-YL)-3-(3-thienyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazinane ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. The tetrazole ring is then introduced via a cycloaddition reaction involving azide and nitrile precursors. Finally, the thiophene ring is incorporated through a coupling reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-Dioxido-1,2-thiazinan-2-YL)phenyl]-3-(1H-tetrazol-1-YL)-3-(3-thienyl)propanamide undergoes various chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced to form amines or other nitrogen-containing derivatives.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(1,1-Dioxido-1,2-thiazinan-2-YL)phenyl]-3-(1H-tetrazol-1-YL)-3-(3-thienyl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(1,1-Dioxido-1,2-thiazinan-2-YL)phenyl]-3-(1H-tetrazol-1-YL)-3-(3-thienyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[4-(1,1-Dioxido-1,2-thiazinan-2-YL)phenyl]-3-(1H-tetrazol-1-YL)-3-(3-thienyl)propanamide can be compared with other similar compounds, such as:
4-(1,1-Dioxido-1,2-thiazinan-2-yl)benzenesulfonamide: Shares the thiazinane ring but differs in other functional groups.
1,1-Dioxido-1,2-thiazinan-1,6-naphthyridine: Contains a similar thiazinane ring and is known for its anti-HIV activity.
(Z)-Methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5.5]undecane-4-carbodithioate: Exhibits analgesic activity and contains a thiazinane-like structure.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20N6O3S2 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(tetrazol-1-yl)-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C18H20N6O3S2/c25-18(11-17(14-7-9-28-12-14)23-13-19-21-22-23)20-15-3-5-16(6-4-15)24-8-1-2-10-29(24,26)27/h3-7,9,12-13,17H,1-2,8,10-11H2,(H,20,25) |
InChI Key |
VSJFVOCSWXMANV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)CC(C3=CSC=C3)N4C=NN=N4 |
Origin of Product |
United States |
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